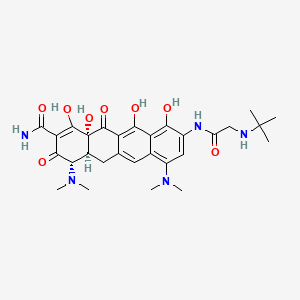
5,6-Dehydro-Tigecycline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-Dehydro-Tigecycline is an impurity in the synthesis of Tigecycline . Tigecycline is a unique glycylcycline class of semisynthetic antimicrobial agents developed for the treatment of polymicrobial infections caused by multidrug-resistant Gram-positive and Gram-negative pathogens .
Molecular Structure Analysis
The molecular formula of 5,6-Dehydro-Tigecycline is C29H37N5O8 . Its molecular weight is 583.63 g/mol .
Physical And Chemical Properties Analysis
5,6-Dehydro-Tigecycline has a molecular weight of 583.63 g/mol . Its predicted boiling point is 925.9±65.0 °C and its predicted density is 1.47±0.1 g/cm3 .
科学的研究の応用
Enhanced Antibacterial Activity
Research indicates that glycylcyclines like 5,6-Dehydro-Tigecycline exhibit potent antibacterial activity against a broad spectrum of pathogens, including those resistant to traditional tetracyclines. This is achieved through modifications that circumvent common resistance mechanisms such as efflux pumps and ribosomal protection, making it effective against MRSA, VRE, and penicillin-resistant Streptococcus pneumoniae among other resistant organisms (Zhanel et al., 2004).
Clinical Applications and Considerations
Although primarily developed for treating complicated skin and soft tissue infections (cSSTIs) and complicated intra-abdominal infections (cIAIs), tigecycline and its derivatives have shown promise in addressing infections caused by multidrug-resistant (MDR) pathogens. Clinical trials and studies emphasize its efficacy and tolerability, highlighting its role in modern antimicrobial therapy against challenging infections (Nathwani, 2005).
Mechanisms and Resistance
The addition of a glycylcycline moiety to tigecycline's structure enhances its ability to evade tetracycline resistance mechanisms, expanding its activity spectrum. Despite its broad efficacy, monitoring for tigecycline resistance development and understanding its pharmacokinetics and pharmacodynamics remains crucial for optimizing its use in clinical settings (Yaghoubi et al., 2021).
Combination Therapies
Investigations into the use of tigecycline in combination with other antimicrobials have demonstrated varying degrees of synergy, particularly against difficult-to-treat infections. These combinations may enhance efficacy against resistant organisms and expand the therapeutic options for managing severe infections (Entenza & Moreillon, 2009).
作用機序
The mechanism of action of Tigecycline, the parent compound, involves inhibiting protein translation in bacteria by binding to the 30S ribosomal subunit and blocking entry of amino-acyl tRNA molecules into the A site of the ribosome. This prevents incorporation of amino acid residues into elongating peptide chains .
Safety and Hazards
将来の方向性
Tigecycline has shown antibacterial activity and clinical effectiveness against multidrug-resistant Gram-positive and Gram-negative pathogens . New evidence also suggests the effectiveness of Tigecycline for the treatment of severe Clostridioides difficile infections . Future research may explore the potential use of Tigecycline in the treatment of other infections caused by multidrug-resistant pathogens .
特性
IUPAC Name |
(4S,4aS,12aR)-9-[[2-(tert-butylamino)acetyl]amino]-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5-dihydro-4H-tetracene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H37N5O8/c1-28(2,3)31-11-17(35)32-15-10-16(33(4)5)13-8-12-9-14-21(34(6)7)24(38)20(27(30)41)26(40)29(14,42)25(39)18(12)23(37)19(13)22(15)36/h8,10,14,21,31,36-37,40,42H,9,11H2,1-7H3,(H2,30,41)(H,32,35)/t14-,21-,29-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCBMYLFDSCQUMM-MSBURMCDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(=O)NC1=CC(=C2C=C3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NCC(=O)NC1=CC(=C2C=C3C[C@H]4[C@@H](C(=O)C(=C([C@]4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H37N5O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
583.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dehydro-Tigecycline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Spiro[cyclopropane-1,3'-indole]-1'(2'H)-carbonyl chloride](/img/structure/B570344.png)
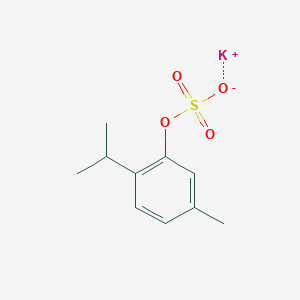


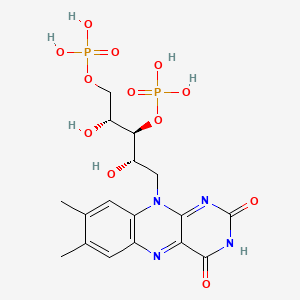
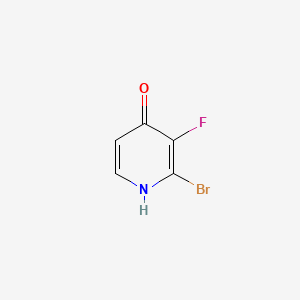
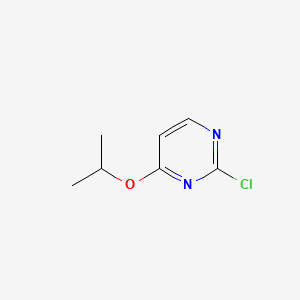

![[(2S)-3-(2-chloro-4-nitroimidazol-1-yl)-2-[[4-(trifluoromethoxy)phenyl]methoxy]propyl] 4-methoxybenzoate](/img/structure/B570359.png)

